2-Oxazolidinone, 3-methyl-

Übersicht

Beschreibung

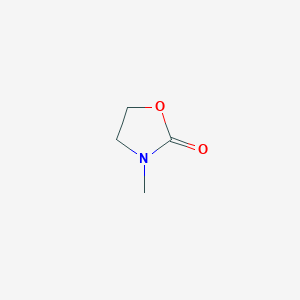

2-Oxazolidinone, 3-methyl- is a useful research compound. Its molecular formula is C4H7NO2 and its molecular weight is 101.1 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Oxazolidinone, 3-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Oxazolidinone, 3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxazolidinone, 3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of 2-Oxazolidinone, 3-methyl- are multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . These bacteria are responsible for a variety of infections, and the ability of 2-Oxazolidinone, 3-methyl- to inhibit their growth makes it a potent antimicrobial agent .

Mode of Action

2-Oxazolidinone, 3-methyl- exhibits its antibacterial effects by inhibiting protein synthesis. It acts on the ribosomal 50S subunit of the bacteria, preventing the formation of a functional 70S initiation complex . This unique mechanism of action assures high antibiotic efficiency and low susceptibility to resistance mechanisms .

Biochemical Pathways

The biochemical pathways affected by 2-Oxazolidinone, 3-methyl- are those involved in protein synthesis. By inhibiting the formation of the 70S initiation complex, the compound disrupts the process of protein synthesis, leading to the inhibition of bacterial growth .

Pharmacokinetics

Oxazolidinones, including 2-Oxazolidinone, 3-methyl-, exhibit a favorable pharmacokinetic profile with excellent bioavailability and good tissue and organ penetration . This ensures that the compound can reach its target sites in the body effectively.

Result of Action

The result of the action of 2-Oxazolidinone, 3-methyl- is the inhibition of bacterial growth. It is considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis . This means that it inhibits the growth of enterococci and staphylococci, and kills S. pneumoniae and B. fragilis.

Action Environment

The action of 2-Oxazolidinone, 3-methyl- can be influenced by environmental factors. For instance, when mixed with ethylene carbonate or dimethyl carbonate in the presence of lithium tetrafluoroborate or lithium hexafluorophosphate, it has been used as an electrolyte in lithium batteries . This suggests that the compound’s action, efficacy, and stability can be influenced by its chemical environment.

Biologische Aktivität

2-Oxazolidinone, 3-methyl- is a compound that belongs to the oxazolidinone class, which has gained prominence in medicinal chemistry due to its diverse biological activities, particularly as an antibacterial agent. This article provides a comprehensive overview of the biological activity of 2-oxazolidinone, 3-methyl-, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Overview of Oxazolidinones

Oxazolidinones are five-membered heterocyclic compounds characterized by a nitrogen and an oxygen atom in the ring. They have been extensively studied for their antibacterial properties, particularly against Gram-positive bacteria. The first member of this class, linezolid, was approved for clinical use in 2000 and has paved the way for subsequent derivatives with enhanced efficacy and safety profiles.

The primary mechanism of action of oxazolidinones involves inhibition of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically at the A site of the peptidyl transferase center. This binding prevents the formation of the 70S initiation complex necessary for protein synthesis, leading to bacteriostatic effects against susceptible bacteria .

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of 2-oxazolidinone, 3-methyl- against various strains of bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound has demonstrated MIC values below 2.0 μg/mL against Staphylococcus aureus and Enterococcus faecalis, including strains resistant to linezolid .

- Broad-Spectrum Activity : It has shown potent activity against multidrug-resistant (MDR) Gram-positive cocci, making it a candidate for treating infections caused by resistant strains .

Case Studies

- Gong et al. (2013) : This study reported a nano-assembled oxazolidinone derivative that exhibited significant antibacterial activity and reduced biofilm formation in Staphylococcus aureus. The compound showed a reduction in biofilm mass by 50% in vitro and was more effective than linezolid in vivo .

- YXL-13 Study : A derivative targeting quorum sensing in Pseudomonas aeruginosa displayed significant inhibition of biofilm formation and virulence factors. In vitro studies indicated an IC50 value of 3.686 μM against biofilm formation . In vivo studies further demonstrated prolonged survival in Caenorhabditis elegans infected with P. aeruginosa.

Structure-Activity Relationship (SAR)

The biological activity of oxazolidinones is heavily influenced by their structural modifications. For example:

- Substituents on the C5 Position : Variations at this position have been shown to affect antibacterial potency significantly. Compounds with specific side chains exhibited enhanced activity against resistant strains compared to linezolid .

- Pyridine Derivatives : Research into pyridine-substituted oxazolidinones has revealed promising results, indicating that these modifications can improve pharmacokinetic properties while retaining or enhancing antibacterial activity .

Data Summary Table

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Methyl-2-oxazolidinone serves as a valuable intermediate in the synthesis of numerous pharmaceutical compounds. Its structural properties allow it to participate in various chemical reactions, making it a crucial building block for drug development.

- Antibiotics : The compound has been utilized in the synthesis of oxazolidinone antibiotics, which are effective against Gram-positive bacterial infections. For instance, linezolid is a well-known antibiotic derived from oxazolidinone structures that inhibit bacterial protein synthesis.

- Chiral Auxiliaries : 3-Methyl-2-oxazolidinone can act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds essential for pharmaceutical applications.

Electrochemical Applications

Recent studies have highlighted the potential of 3-methyl-2-oxazolidinone in electrochemical systems, particularly in lithium-ion batteries.

- Electrolyte Component : The compound has been investigated as a solvent for lithium-ion batteries. Research indicates that it can improve the performance and stability of battery electrolytes. For example, the addition of 3-methyl-2-oxazolidinone to ethylene carbonate and dimethyl carbonate mixtures enhances ionic conductivity and overall battery efficiency .

- Difluorination Studies : A study on difluorinated derivatives of 3-methyl-2-oxazolidinone demonstrated that these modifications could decrease relative permittivity while increasing anodic stability, thus improving battery performance .

Material Science Applications

In material science, 3-methyl-2-oxazolidinone is utilized as an intermediate for synthesizing high-performance polymers and other materials.

- Polymer Synthesis : The compound can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength. Its reactivity allows it to participate in various polymerization processes.

Agricultural Applications

The utility of 3-methyl-2-oxazolidinone extends to agriculture, where it is used in the formulation of pesticides and herbicides.

- Pesticide Development : As an intermediate, it plays a role in developing agrochemicals that target specific pests while minimizing environmental impact.

Case Study 1: Synthesis of Antibiotics

A detailed investigation into the synthesis pathways involving 3-methyl-2-oxazolidinone revealed its effectiveness in producing oxazolidinone-based antibiotics with improved antibacterial activity .

Case Study 2: Electrolyte Performance

In a comparative study of various solvents for lithium-ion batteries, 3-methyl-2-oxazolidinone was found to significantly enhance discharge capacity and cycle stability when mixed with conventional solvents .

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Antibiotic Synthesis | Effective precursor for oxazolidinones |

| Electrochemistry | Lithium-Ion Battery Electrolyte | Improved ionic conductivity and stability |

| Material Science | Polymer Intermediate | Enhanced thermal and mechanical properties |

| Agriculture | Pesticide Formulation | Targeted pest control with reduced toxicity |

Eigenschaften

IUPAC Name |

3-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-5-2-3-7-4(5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIIJDNADIEEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066537 | |

| Record name | 2-Oxazolidinone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19836-78-3, 16112-59-7 | |

| Record name | 3-Methyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19836-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016112597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxazolidinone, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019836783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxazolidinone, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxazolidinone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyloxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.